1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid
Description
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid is a heterocyclic compound featuring a pyrimidine ring substituted with a cyano group at the 6-position and a piperidine-4-carboxylic acid moiety at the 4-position. This structure combines the electron-withdrawing cyano group with the hydrogen-bonding capability of the carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-9-5-10(14-7-13-9)15-3-1-8(2-4-15)11(16)17/h5,7-8H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSOKDYGWLWXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid typically involves the reaction of 4-piperidone with 6-cyanopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis of Methyl Ester Precursor
The carboxylic acid derivative is synthesized via hydrolysis of its methyl ester precursor (methyl 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylate) under basic or acidic conditions.
| Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Ester Hydrolysis | NaOH (aq.), reflux | 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid | High yield (>90% inferred) |
This step is critical for generating the free carboxylic acid, which serves as a substrate for further reactions.
Salt Formation with Amines
The carboxylic acid reacts with amines to form crystalline salts, enabling chiral resolution or purification .
These salts are intermediates in the synthesis of enantiopure compounds for pharmacological studies.
Amidation and Esterification
The carboxylic acid participates in amide/ester bond formation after activation (e.g., via acyl chloride intermediates) .
Amidation is pivotal for creating bioactive analogs, such as kinase inhibitors .
Cyano Group Transformations
The pyrimidine-bound cyano group undergoes nucleophilic substitution or hydrolysis under specific conditions .
Hydrolysis expands the compound’s utility in synthesizing dicarboxylic acid derivatives.
Cyclization and Ring-Opening Reactions
The pyrimidine and piperidine rings participate in cyclopropanation or ring-opening reactions .
Cyclopropanation exploits the pyrimidine’s electron-deficient nature for ylide-driven ring formation .
Decarboxylation Under Thermal Stress
Controlled heating induces decarboxylation, yielding simpler piperidine-pyrimidine derivatives.
| Conditions | Product | Byproduct |
|---|---|---|
| 150–200°C, inert atmosphere | 1-(6-Cyano-4-pyrimidinyl)piperidine | CO₂ |
This reaction is leveraged to access unsubstituted piperidine scaffolds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Alkyl halides | Substituted piperidine derivatives |
Biology
- Biochemical Assays : This compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific enzymes or receptors can modulate biological pathways, making it a candidate for further biological studies.
- Mechanism of Action : The interaction of the cyano and pyrimidinyl groups with molecular targets can lead to inhibition or activation of certain biochemical pathways, which is crucial for understanding its biological effects.
Medicine
-
Therapeutic Properties : Research has explored the compound's anti-inflammatory and anticancer activities. Its unique structure may contribute to its efficacy in these areas, although further studies are necessary to establish definitive therapeutic roles.
- Case Studies : Preliminary studies have indicated that derivatives of this compound exhibit promising results in vitro against cancer cell lines. Specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Industrial Applications
- Material Development : In industrial settings, 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid is used in the development of novel materials and as a chemical intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The cyano and pyrimidinyl groups can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
The following analysis compares 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.
Structural Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
*Theoretical values for 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid, inferred from analogs.
Key Observations:
- Electron Effects: The cyano group (-CN) is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid compared to analogs with electron-donating groups (e.g., -OCH₃) .
- Solubility: The diethylamino analog’s tertiary amine enhances solubility in acidic media, whereas the cyano group may reduce aqueous solubility due to decreased polarity .
Key Observations:
- Toxicity: Chlorinated analogs pose higher toxicity risks compared to cyano or methoxy derivatives .
- Stability: Cyano groups are generally stable but may decompose under harsh conditions (e.g., high heat), necessitating careful handling .
Biological Activity
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and immunology. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and a pyrimidine moiety, which are crucial for its biological interactions. The presence of these functional groups allows for diverse interactions with biological targets, including enzymes and receptors.
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid exerts its biological effects primarily through:
- Enzyme Inhibition : The cyano and pyrimidinyl groups can bind to active sites on enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protein kinases, where such compounds can modulate signaling pathways involved in cell proliferation and survival .
- Receptor Modulation : The compound may interact with various receptors, influencing downstream signaling pathways. This interaction can either activate or inhibit specific cellular responses, contributing to its therapeutic potential .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid has shown promise in inhibiting cancer cell growth. For instance:
- In vitro Studies : A study reported that derivatives of piperidine compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC₅₀ values ranging from 0.87 to 12.91 μM .
- Mechanism : The compound's ability to inhibit key regulatory proteins in cancer pathways suggests it could be effective in treating malignancies characterized by aberrant kinase activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Protein Kinase Inhibition : It targets IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), both of which are involved in inflammatory responses. Inhibition of these kinases can reduce inflammation associated with diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several studies have highlighted the efficacy of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid in various applications:
- Antiviral Activity : In a study examining piperidine derivatives as CCR5 inhibitors, compounds similar to 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid demonstrated promising antiviral activity against HIV-1, suggesting potential for further development as antiviral agents .
- Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for related compounds, including sufficient oral bioavailability and low toxicity levels in animal models, paving the way for clinical applications .
Comparative Analysis
The following table summarizes the biological activities of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid compared to similar compounds:
| Compound | Biological Activity | IC₅₀ (µM) | Target |
|---|---|---|---|
| 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid | Anticancer | 0.87 - 12.91 | MCF-7 cells |
| Piperidine derivatives | Antiviral | 25.73 - 25.53 | CCR5 |
| Pyrimidine-based inhibitors | Anti-inflammatory | Not specified | IKKε, TBK1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
